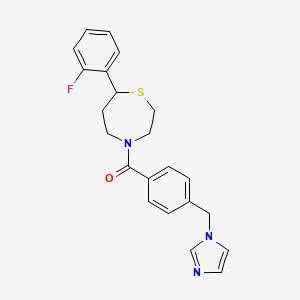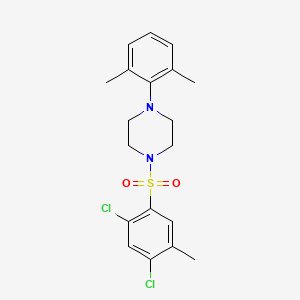
4-Hydroxy-4-p-tolyl-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-p-tolyl-butyric acid is a biochemical used for proteomics research . Its molecular formula is C11H14O3 and its molecular weight is 194.23 .
Molecular Structure Analysis
This compound contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol . It also contains 14 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms .Applications De Recherche Scientifique
Biosynthesis and Biodegradation
4-Hydroxy-4-p-tolyl-butyric acid, as a structural analog to certain key biochemicals, plays a significant role in the biosynthesis and biodegradation pathways of various compounds. Research demonstrates its potential utility in producing value-added chemicals and polymers through microbial processes. For instance, Methylosinus trichosporium OB3b has been engineered to synthesize 4-Hydroxybutyric acid (4-HB) from methane, showcasing the feasibility of converting methane, a simple one-carbon molecule, into more complex and industrially relevant compounds (Thu Ha Thi Nguyen & E. Lee, 2021). Additionally, advancements in the metabolic engineering of E. coli for the biosynthesis of 3-hydroxy-γ-butyrolactone and 3,4-dihydroxybutyric acid from glucose highlight the potential of this compound and related compounds in producing high-value chemicals from renewable resources (Himanshu Dhamankar et al., 2014).
Environmental Remediation
In environmental science, the use of advanced oxidation processes for the degradation of pollutants demonstrates the utility of this compound-related compounds. The complete removal of AHPS synthetic dye from water using electro-Fenton oxidation catalyzed by natural pyrite showcases a novel approach to water treatment, leveraging the production of hydroxyl radicals for effective pollutant degradation (L. Labiadh et al., 2015).
Material Science and Engineering
This compound-related research also extends into material science, particularly in the development of synthetic ion channels and nanofluidic devices. Optical gating of photosensitive synthetic ion channels using photolabile protecting groups highlights innovative applications in creating light-responsive materials, which could revolutionize areas such as controlled release, sensing, and information processing in nanoscale devices (Mubarak Ali et al., 2012).
Polymer Science
The exploration of bioplastics and bio-based polymers is another crucial application area. Studies on the biosynthesis of polyhydroxyalkanoates (PHAs) from methane illustrate the potential of using gases as feedstocks for producing environmentally friendly plastics. This research provides key insights into the sustainable production of bioplastics, thereby contributing to the reduction of reliance on fossil fuels (Thu Ha Thi Nguyen & E. Lee, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
4-hydroxy-4-(4-methylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVBWRIOCRUFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2870051.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2870052.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2870055.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2870056.png)
![N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2870060.png)
![(Z)-3-ethyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2870063.png)
![2,4-Dimethyl-5-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2870067.png)



![Methyl 4-[[2-(4-chlorobutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2870073.png)
![4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870074.png)
